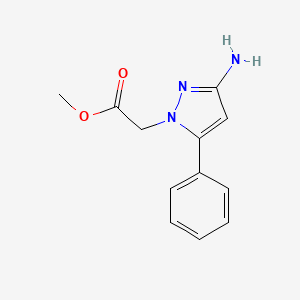
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid , has a CAS Number of 1092286-74-2 . It is a powder at room temperature and has a molecular weight of 180.21 .
Molecular Structure Analysis
The IUPAC name for this compound is 4,5,6,7-tetrahydro-1H-benzimidazol-1-ylacetic acid . Its InChI code is 1S/C9H12N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h6H,1-5H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . and is stable under normal shipping temperatures .Applications De Recherche Scientifique
1. Alcohol Oxidation and Heteroaromatic Tolerance
The compound is used in alcohol oxidation systems. In a study by Li and Zhang (2009), an efficient TEMPO-catalyzed alcohol oxidation system using recyclable 1-chloro-l,2-benziodoxol-3(1H)-one was developed. This method tolerates various heteroaromatic rings, indicating potential relevance for the compound .
2. Structural Diversity in Organic Synthesis
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, is utilized to generate a diverse library of structures in organic synthesis, as demonstrated by Roman (2013). This suggests the potential of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride in creating structurally varied compounds.
3. Framework Topologies in Coordination Polymers
In the field of coordination polymers, ligand modifications, including those similar to the compound , significantly influence the structural topologies. This is evident in research by Song et al. (2009), where different ligands led to various network topologies.
4. Fluorescence Derivatization in Biochemistry
The compound's structure is relevant in fluorescence derivatization. As per Frade et al. (2007), similar structures have been used for coupling with amino acids, resulting in strong fluorescence, which is beneficial for biological assays.
5. Photodecomposition Studies
Crosby and Leitis (1969) demonstrated the photodecomposition of chlorobenzoic acids, a process potentially applicable to the study compound for understanding its stability and degradation under UV irradiation.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . It has hazard statements H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary targets of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride are currently unknown. This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Benzimidazole derivatives are known to exhibit a broad range of chemical and biological properties and have been used in the development of new drugs . .
Mode of Action
The mode of action of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is not well-documented. As a benzimidazole derivative, it may share some of the properties of other compounds in this class. Benzimidazole derivatives are known to interact with various enzymes and receptors due to their ability to form hydrogen bonds . .
Biochemical Pathways
Benzimidazole derivatives have been reported to show various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Result of Action
The molecular and cellular effects of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride are not well-documented. As a benzimidazole derivative, it may share some of the effects of other compounds in this class. For example, some benzimidazole derivatives have been reported to inhibit T cell proliferation . .
Propriétés
IUPAC Name |
2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12;/h6-7H,2-5H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGOJBAVJBDKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC2=C1CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


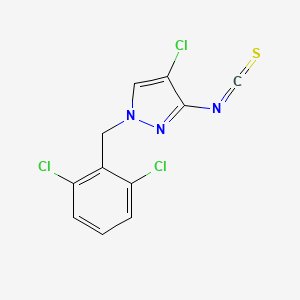
![1-(Cyclopropylmethyl)-2-[(2-methoxy-4-methyl-5-methylsulfinylphenoxy)methyl]aziridine](/img/structure/B2757434.png)
![2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2757435.png)
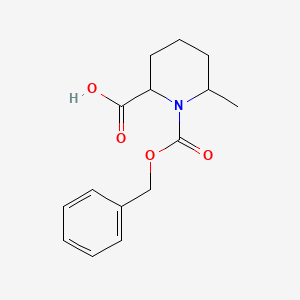
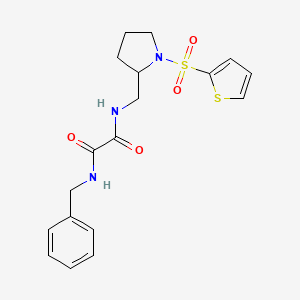
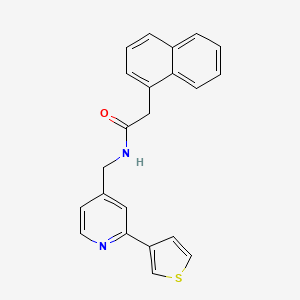
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2757440.png)
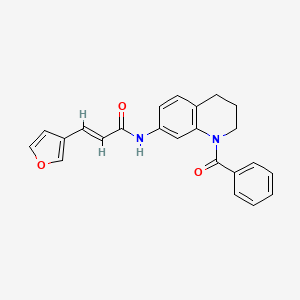
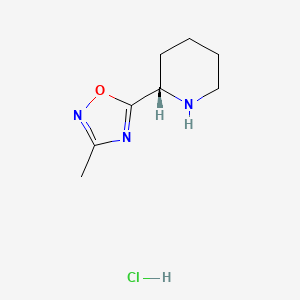
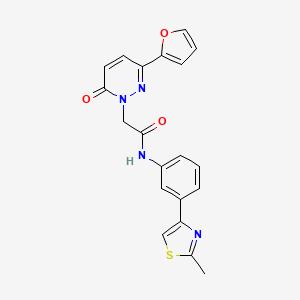
![2-((2-fluorobenzyl)thio)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757445.png)
![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757448.png)
